molecular formula C25H21N3O3 B2535158 1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea CAS No. 1022566-19-3

1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea

Cat. No.: B2535158
CAS No.: 1022566-19-3
M. Wt: 411.461
InChI Key: YNEQMDAOPWBAPN-UHFFFAOYSA-N
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Description

1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone substituted with phenoxyphenyl and phenylmethoxypyridinyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxyaniline with 3-phenylmethoxypyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired urea derivative under controlled temperature and solvent conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea shares structural similarities with other urea derivatives, such as:
    • 1-(2-Phenoxyphenyl)-3-(3-methoxypyridin-2-yl)urea
    • 1-(2-Phenoxyphenyl)-3-(3-phenylpyridin-2-yl)urea
    • 1-(2-Phenoxyphenyl)-3-(3-phenylmethoxypyrimidin-2-yl)urea

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-25(27-21-14-7-8-15-22(21)31-20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQMDAOPWBAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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